3-N-Butyl-4,5-dihydrophthalide

Catalog No.
S567810
CAS No.
62006-39-7
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-N-Butyl-4,5-dihydrophthalide

CAS Number

62006-39-7

Product Name

3-N-Butyl-4,5-dihydrophthalide

IUPAC Name

3-butyl-4,5-dihydro-3H-2-benzofuran-1-one

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7,11H,2-4,6,8H2,1H3

InChI Key

ZPIKVDODKLJKIN-UHFFFAOYSA-N

SMILES

CCCCC1C2=C(C=CCC2)C(=O)O1

Synonyms

3-N-butyl-4,5-dihydrophthalide, 3-N-butyl-4,5-dihydrophthalide, (S)-isomer, NBPA, sedanenolide, senkyunolide, senkyunolide A

Canonical SMILES

CCCCC1C2=C(C=CCC2)C(=O)O1

3-N-Butyl-4,5-dihydrophthalide is a natural product found in Meum athamanticum, Angelica sinensis, and other organisms with data available.

3-N-Butyl-4,5-dihydrophthalide, commonly known as sedanenolide or senkyunolide A (CAS: 62006-39-7), is a naturally occurring bioactive phthalide predominantly isolated from Apium graveolens (celery) and Ligusticum chuanxiong. As a dihydro-derivative of the fully aromatic 3-n-butylphthalide, it occupies a critical intermediate stability and reactivity profile among plant-derived phthalides. In industrial and laboratory procurement, this compound is highly valued as a potent flavor enhancer, a stable analytical marker for botanical quality control, and a brain-penetrant neuroprotective research agent. Its moderate partition coefficient (log P ~1.13) and high aqueous solubility (up to 34.3 mg/mL at 37°C) make it highly processable for both aqueous formulations and lipophilic extraction workflows, offering a versatile baseline for pharmacological and organoleptic applications [1].

Substituting 3-N-Butyl-4,5-dihydrophthalide with its close structural analogs, such as Z-ligustilide or 3-n-butylphthalide (NBP), fundamentally compromises both analytical reproducibility and organoleptic performance. Z-ligustilide, despite being the most abundant phthalide in many botanical extracts, is notoriously thermo-optically unstable, rapidly isomerizing and dimerizing under standard handling conditions, which disqualifies it as a reliable quantitative standard. Conversely, while the fully aromatic 3-n-butylphthalide is highly stable, it lacks the specific structural conformation required to maximize flavor enhancement; it is significantly less effective at amplifying umami and sweet notes in complex food matrices. Consequently, buyers must procure exact 3-N-Butyl-4,5-dihydrophthalide to ensure standard stability in chromatographic assays and targeted sensory modulation in flavor formulations [1].

Higher Analytical Stability Compared to Z-Ligustilide

For quality control and standardization of botanical extracts, the stability of the reference standard is paramount. While Z-ligustilide is highly abundant, its conjugated diene structure makes it highly susceptible to degradation. In direct stability assessments, 3-N-Butyl-4,5-dihydrophthalide (senkyunolide A) demonstrated robust shelf-life in standard analytical solvents, retaining 98.7% and 98.3% of its initial concentration in acetonitrile and methanol, respectively, after 5 days of storage. This high stability allows it to function as a reliable, reproducible chemical marker for differentiating plant materials, a role where the rapidly degrading ligustilide fails[1].

Evidence DimensionStandard solution stability (5-day retention)
Target Compound Data98.7% retention in acetonitrile; 98.3% in methanol
Comparator Or BaselineZ-ligustilide (notoriously unstable, rapid degradation/dimerization)
Quantified DifferenceNear-complete retention for the target compound vs. rapid baseline degradation for the comparator
Conditions5 days storage in standard HPLC solvents (acetonitrile and methanol)

Procurement of this specific compound is essential for laboratories requiring a stable, reproducible reference standard for phthalide quantification without the rapid degradation artifacts seen with ligustilide.

Quantifiable Organoleptic Efficacy in Flavor Modulation

In flavor chemistry, the exact degree of ring saturation drastically alters a compound's ability to modulate taste receptors. A comparative sensory study evaluated the flavor-enhancing effects of three celery-derived phthalides added to a complex matrix (chicken broth). 3-N-Butyl-4,5-dihydrophthalide (sedanenolide) was identified as the most effective enhancer of 'umami' and 'sweet' attributes, outperforming both the fully aromatic 3-n-butylphthalide and the fully saturated sedanolide. Despite having no inherent taste itself, the addition of just 0.7 ppm of sedanenolide significantly increased almost all positive sensory scores (e.g., thick, impactful, mild, complex) compared to the control and the other phthalides [1].

Evidence DimensionUmami and sweetness enhancement efficacy
Target Compound DataSignificant enhancement of 10 out of 11 sensory attributes at 0.7 ppm
Comparator Or Baseline3-n-butylphthalide (NBP) at 0.2 ppm
Quantified DifferenceSedanenolide yielded statistically higher scores for 'thick' and 'lasting' flavor elements compared to NBP, making it the most effective umami/sweet enhancer of the group.
ConditionsSensory evaluation in a chicken broth matrix using trained panelists

Formulators must select the dihydrophthalide form to achieve maximum umami and sweetness enhancement at sub-threshold concentrations, as substituting with the more common NBP yields inferior sensory thickness and longevity.

High Aqueous Solubility and BBB Penetration for In Vivo Models

For neuroprotective research, a compound must be both soluble enough for formulation and lipophilic enough to cross the blood-brain barrier (BBB). 3-N-Butyl-4,5-dihydrophthalide exhibits a favorable balance, with an equilibrium solubility reaching 34.31 mg/mL in water at 37°C and an apparent partition coefficient (lg Papp) of 1.13 in an n-octanol-water system. In vivo pharmacokinetic profiling demonstrates that it achieves rapid absorption (Tmax = 0.04 hours via intraperitoneal administration) and a high systemic bioavailability of 75% via this route, allowing it to rapidly penetrate the BBB and reach the cerebrospinal fluid. This makes it a highly processable and bioavailable alternative to ligustilide, which suffers from extremely low oral bioavailability (approx. 2.6%) and extensive first-pass degradation [1].

Evidence DimensionAqueous solubility and intraperitoneal bioavailability
Target Compound Data34.31 mg/mL solubility; 75% IP bioavailability; lg Papp = 1.13
Comparator Or BaselineLigustilide (highly unstable, ~2.6% oral bioavailability)
Quantified DifferenceTarget compound provides highly stable aqueous formulations and rapid BBB penetration without the severe first-pass degradation limits of ligustilide.
ConditionsEquilibrium solubility at 37°C; IP administration in rat pharmacokinetic models

Researchers developing neuroprotective models or formulations should procure this compound to ensure high aqueous processability and reliable brain exposure, avoiding the pharmacokinetic erraticism of ligustilide.

Flavor and Fragrance Formulation

Used as a high-value organoleptic additive to enhance umami, sweetness, and overall flavor complexity in savory food matrices (e.g., broths, plant-based meats) at sub-threshold concentrations where its intrinsic celery odor is undetectable [1].

Botanical Standardization and Quality Control

Procured as a highly stable analytical reference standard for HPLC and GC-MS workflows to accurately quantify phthalide content and differentiate between Ligusticum chuanxiong and Angelica sinensis extracts [2].

Neuropharmacological Research

Utilized in in vivo models of ischemic stroke and neuroinflammation due to its favorable partition coefficient, high aqueous solubility, and ability to rapidly cross the blood-brain barrier compared to unstable diene analogs [3].

XLogP3

2.7

Dates

Last modified: 08-15-2023

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